Thiophene-2-boronic acid

Overview

Description

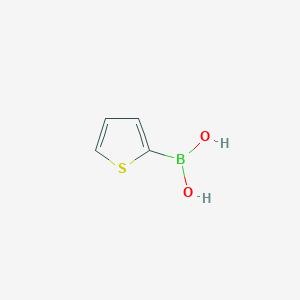

Thiophene-2-boronic acid (CAS: 6165-68-0; molecular formula: C₄H₅BO₂S) is a heterocyclic boronic acid derivative featuring a thiophene ring with a boronic acid group at the 2-position. It is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling the synthesis of complex organic molecules, including pharmaceuticals, polymers, and materials science products . Key applications include:

- Synthesis of heterocyclic compounds: Used in the preparation of thieno[2,3-d]pyrimidine derivatives via Suzuki coupling .

- High-yield reactions: Achieves quantitative yields in homocoupling reactions under optimized conditions .

- Medicinal chemistry: Serves as a building block for bioactive molecules, such as β-lactamase inhibitors and actin-targeting compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-2-boronic acid can be synthesized through several methods. One common approach involves the borylation of thiophene using a palladium catalyst. The reaction typically employs bis(pinacolato)diboron as the boron source and a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Thiophene-2-boronic acid is frequently employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds between aromatics .

Catalyst System : Palladium(0) with phosphine-based bulky ligands is often used as a catalyst system in these reactions .

Reaction Conditions : The Suzuki-Miyaura cross-coupling reactions of this compound pinacol ester and aryl bromide using Pd (0)/L1 have been screened . Yields of the isolated product were obtained under various reaction conditions. Decreasing the catalyst loading to 0.1% Pd for reaction of this compound pinacol ester and aryl bromide, the coupling product was obtained in a good yield of 89% after 48 h at 65°C . Interestingly, when the reaction time was shortened to 15 min, there was little effect on the yield of the reaction, and the product was gained in good yields of 85–95% under similar conditions with an increase in the values of TON and TOF .

вплив electron-rich/electron-deficient Groups : The presence of electron-rich or electron-deficient groups of aryl bromide had little effect on the yield and TOF of these reactions .

Comparison with Traditional Catalysts : Compared with the traditional catalyst precursor Palladium(PPh3)4, the catalyst system Palladium2(dba)3/L1 showed higher performance in yield and TOF .

Mechanism : The general mechanism for the Palladium-catalytic cross-coupling reaction is divided into three steps, including oxidative addition, transmetalation, and reductive elimination . Oxidative addition is the rate-limiting step for Suzuki–Miyaura coupling reaction, which might be accelerated in the Palladium (0)/L1 catalyst system . A high reaction rate can effectively reduce the undesired deboronation of this compound pinacol ester that negatively affects Suzuki–Miyaura cross-coupling reactions under standard conditions .

Data Table:

Scientific Research Applications

Thiophene-2-boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene-2-boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

In biological applications, this compound derivatives inhibit beta-lactamase enzymes by binding to their active sites, preventing the hydrolysis of beta-lactam antibiotics and thereby enhancing their antibacterial activity .

Comparison with Similar Compounds

Structural Analogs and Reactivity

Thiophene-2-boronic acid is compared to structurally related boronic acids to highlight differences in reactivity, steric/electronic effects, and applications.

Table 1: Key Structural and Reaction Parameters of this compound and Analogs

Reaction Performance and Selectivity

- Homocoupling Efficiency : this compound achieves quantitative yields in homocoupling reactions, outperforming phenylboronic acids (e.g., 88% for 3,4-(methylenedioxy)phenylboronic acid) .

- Steric Effects : Ortho-substituents (e.g., methyl groups) on diaryl rings reduce yields (e.g., 4w: 60% yield vs. 96% ee for unsubstituted analogs) .

- Heterocycle Compatibility : this compound reacts efficiently in ipso-hydroxylation (80% yield) but lags behind pyrene boronic acid (98% yield) due to tautomerization .

Catalyst Compatibility and Reaction Optimization

- Pd-Catalyzed Cross-Coupling: this compound pinacol ester achieves 95% yield with Pd(0)/L1 catalyst in 15 minutes, demonstrating superior turnover frequency (TOF: 103 h⁻¹) compared to aryl bromides .

- Steric Tolerance : Bulky substituents (e.g., tert-butyl in 5-Tert-butylthis compound) reduce reactivity in sterically hindered environments .

Biological Activity

Thiophene-2-boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its role in the development of pharmaceuticals targeting various diseases, including cancer and bacterial infections. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant research findings.

Overview of this compound

This compound is primarily known for its utility in organic synthesis, particularly in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. However, its biological significance is increasingly recognized, especially in the context of cancer therapeutics and antibacterial agents.

This compound exhibits biological activity through several mechanisms:

- Inhibition of Kinases : It has been shown to act as an inhibitor of mitotic kinase Nek2, which is implicated in cancer cell proliferation. This inhibition can potentially lead to antiproliferative effects on cancer tumors .

- Antiviral Properties : Research indicates that thiophene derivatives can exhibit antiviral activity against viruses such as Ebola (EBOV). Modifications to the thiophene structure have been linked to enhanced selectivity and potency against viral entry inhibitors .

- β-Lactamase Inhibition : this compound derivatives have been studied for their ability to inhibit class A and C serine β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This property makes them valuable in combating antibiotic resistance .

Antiproliferative Effects

A study highlighted the use of amino pyridine-based inhibitors derived from this compound, demonstrating significant antiproliferative effects against various cancer cell lines. The mechanism involves the disruption of cell cycle progression mediated by Nek2 inhibition .

Antiviral Activity

In a comparative study of thiophene derivatives against EBOV, compounds modified with piperidine residues showed promising antiviral activity. The selectivity index (SI) was notably high for certain derivatives, indicating low cytotoxicity while maintaining efficacy against viral targets .

| Compound | EC50 (μM) | CC50 (μM) | SI (CC50/EC50) |

|---|---|---|---|

| Thiophene Derivative 53 | 0.12 ± 0.05 | 16 | 133 |

| Thiophene Derivative 57 | 0.15 ± 0.07 | 18 | 120 |

β-Lactamase Inhibition Studies

Research has shown that benzo[b]this compound derivatives can effectively inhibit AmpC β-lactamases with nanomolar potency (K_i = 27 nM). These compounds have been evaluated for their potential use in phenotypic tests for detecting β-lactamase production in clinical isolates .

Case Studies

- Cancer Therapeutics : A case study involving a series of thiophene derivatives demonstrated their effectiveness as antiproliferative agents against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity.

- Antibiotic Resistance : In clinical settings, the application of this compound as a β-lactamase inhibitor has shown promise in restoring the efficacy of β-lactam antibiotics against resistant bacterial strains. The use of disk diffusion methods confirmed its role in differentiating KPC-producing strains from non-KPC producers with high sensitivity and specificity .

Q & A

Basic Research Questions

Q. What are the common synthetic applications of Thiophene-2-boronic acid in cross-coupling reactions?

this compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl compounds. For example, it reacts with aryl halides (e.g., 4-iodobenzoic acid) under palladium catalysis to form C–C bonds. Typical conditions include a Pd(0) catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and polar solvents like THF or DMF. Yields exceeding 90% have been reported for derivatives such as 4-(thiophen-2-yl)benzoic acid .

Q. How is this compound utilized in designing optical chemosensors?

this compound serves as a recognition motif in chemosensors due to its reversible binding with diols (e.g., sugars) and Lewis bases. Sensor designs often exploit dynamic covalent assembly, where boronic acid-diol interactions induce fluorescence or colorimetric changes. For instance, coupling with fluorophores like pyrene enables glucose detection under physiological conditions. Nanoscale self-assembly and multicomponent systems further enhance sensitivity and selectivity .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Gloves must be inspected for permeability .

- Ventilation: Use fume hoods to prevent inhalation of decomposition products (e.g., sulfur oxides) .

- Storage: Keep away from strong oxidizers, acids, and bases to avoid hazardous reactions .

- Spill Management: Sweep material into sealed containers; avoid environmental release .

Advanced Research Questions

Q. What strategies are employed to enhance the membrane permeability of this compound derivatives in antibacterial applications?

To improve permeability in Gram-negative bacteria, derivatives like benzo[b]this compound (BZB) are designed to exploit aqueous channels in lipid bilayers. Electrophysiological studies on reconstituted membranes and metadynamics simulations reveal that uncharged BZB forms transient hydrogen bonds with water molecules, facilitating passive diffusion. Modifications to reduce polarity while retaining β-lactamase inhibition are critical .

Q. How does the presence of varying anhydride content in Thieno[3,2-b]this compound affect experimental outcomes, and how can this be addressed?

Commercial Thieno[3,2-b]this compound often contains anhydride impurities (e.g., boroxines), which reduce reactivity in coupling reactions. Researchers address this by:

- Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization.

- In-situ Activation: Using anhydrous conditions with molecular sieves to suppress anhydride formation .

Q. What computational methods are used to predict the molecular interactions of this compound with β-lactamases?

Structure-based drug design (SBDD) combines X-ray crystallography of inhibitor-enzyme complexes (e.g., AmpC β-lactamase) with thermodynamic cycle studies. For example, molecular docking and free-energy perturbation calculations identify binding hotspots, such as the C3(4′) carboxylate pocket. Modifications like adding a 2-carboxyvinyl group enhance electrostatic interactions, broadening inhibitory activity across class A/C enzymes .

Q. How can structure-based drug design (SBDD) optimize this compound derivatives for broad-spectrum β-lactamase inhibition?

SBDD focuses on:

- Binding Affinity: Introducing polar groups (e.g., carboxylated chains) to form hydrogen bonds with conserved serine residues (S-X-X-K motif).

- Broad-Specificity: Targeting shared structural features in class A/C lactamases. For example, BZB derivatives achieve nanomolar inhibition (IC₅₀ < 10 nM) by occupying both catalytic and allosteric sites .

Q. What are the challenges in achieving high enantioselectivity when using this compound in asymmetric C–H arylation reactions?

Enantioselectivity depends on steric and electronic effects of substituents. For example, ortho-methyl groups on aryl rings reduce enantiomeric excess (e.g., 84% vs. 96% for para-substituted derivatives). Chiral ligands (e.g., Binap) and optimized Pd catalysts improve selectivity, but competing pathways (e.g., protodeboronation) require careful control of reaction time and temperature .

Properties

IUPAC Name |

thiophen-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BO2S/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYHTUPFQTUBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CS1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370059 | |

| Record name | Thiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6165-68-0 | |

| Record name | 2-Thienylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.